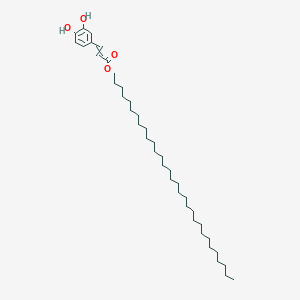
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C40H70O4 and a molecular weight of 614.98 g/mol . It is an ester derivative of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid, commonly known as caffeic acid. This compound is characterized by its long hentriacontyl chain and the presence of a dihydroxyphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with hentriacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Aplicaciones Científicas De Investigación
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification reactions and the behavior of long-chain esters.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. This compound may also interact with various molecular targets, including enzymes involved in inflammatory pathways and microbial cell membranes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a shorter alkyl chain.
Benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Contains a benzyl group instead of a long alkyl chain.
Caffeic Acid Esters: Various esters of caffeic acid with different alcohols.
Uniqueness
Hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties compared to other caffeic acid esters. This long chain enhances its hydrophobicity and makes it suitable for applications in non-polar environments, such as in cosmetics and personal care products .
Propiedades
Número CAS |
654663-59-9 |
|---|---|
Fórmula molecular |
C40H70O4 |
Peso molecular |
615.0 g/mol |
Nombre IUPAC |
hentriacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C40H70O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-35-44-40(43)34-32-37-31-33-38(41)39(42)36-37/h31-34,36,41-42H,2-30,35H2,1H3 |
Clave InChI |
VIXBRBZKDOADEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




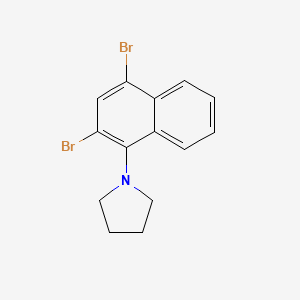
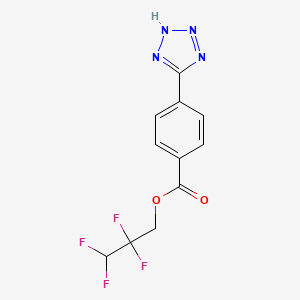
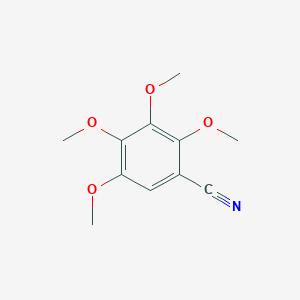
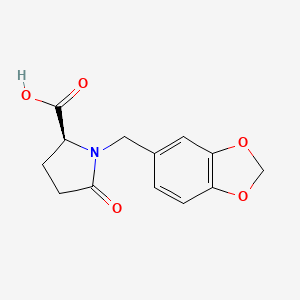
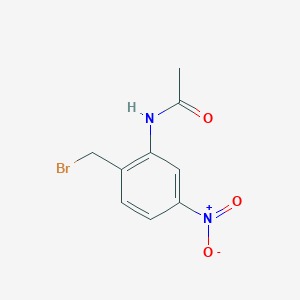
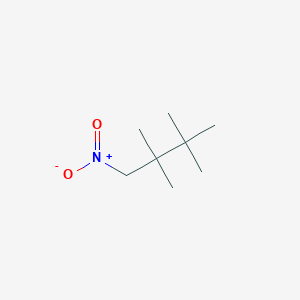


![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
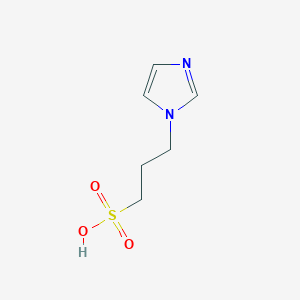
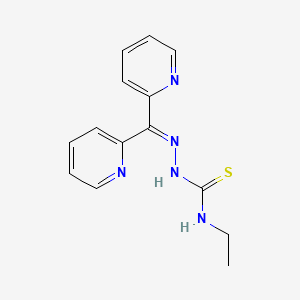
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
